

Cellular uptake and metabolism of Fosfestrol in cancer cell lines

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Compound of Interest

Compound Name: **Fosfestrol**

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An In-Depth Technical Guide to the Cellular Uptake and Metabolism of **Fosfestrol** in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

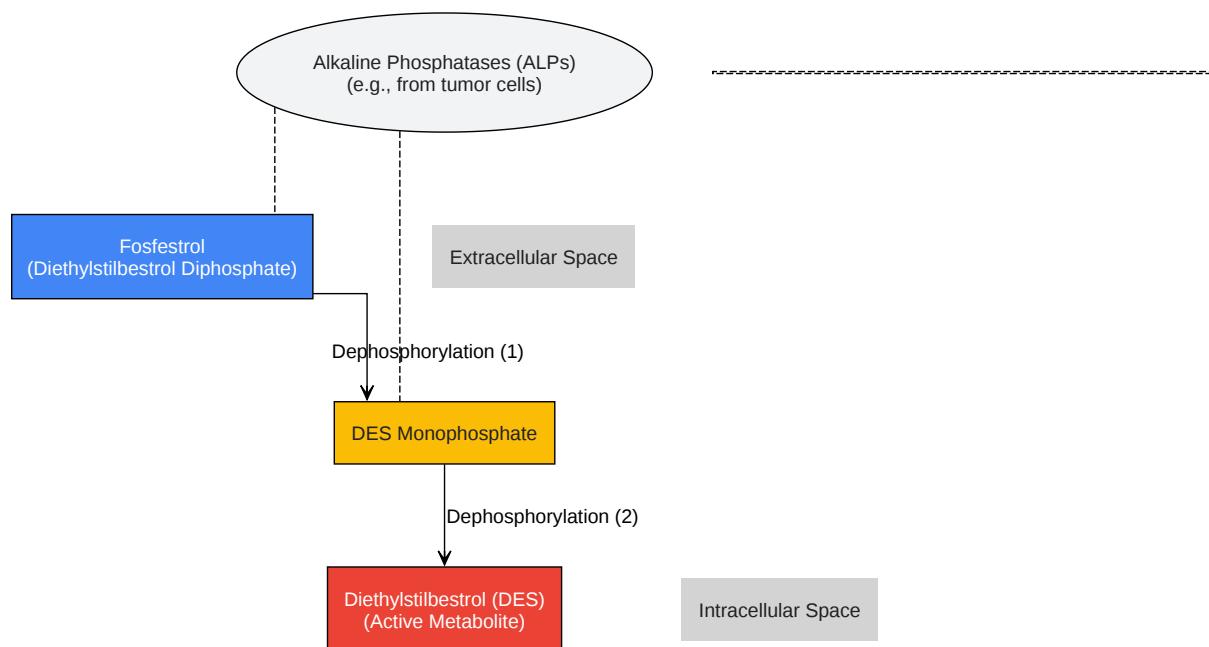
Introduction

Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen derivative.^[1] It functions as a hydrophilic prodrug that is metabolically converted to the active compound, diethylstilbestrol (DES).^{[2][3][4]} Historically and in current clinical practice, **Fosfestrol** is utilized in the palliative treatment of hormone-refractory prostate cancer.^{[2][3][5]} Its mechanism relies on targeted activation within the tumor microenvironment, offering a cytotoxic effect on cancer cells. A key advantage of **Fosfestrol** is its selective accumulation in prostate cancer cells and its conversion to the active, cytotoxic metabolite DES only upon reaching the target tissue.^[4]

Cellular Uptake and Metabolic Activation

The primary mechanism of **Fosfestrol**'s action begins with its enzymatic activation. As a diphosphorylated compound, it is relatively inactive until it undergoes hydrolysis.^[2] This conversion is catalyzed by phosphatases, particularly alkaline phosphatases (ALPs), which are frequently overexpressed in various malignancies, including prostate cancer, especially in cases involving bone metastases.^{[6][7]} This targeted dephosphorylation within the tumor

environment releases the active lipophilic molecule, diethylstilbestrol (DES), which can then exert its biological effects.[2]



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Caption: Metabolic activation of **Fosfestrol** to DES by alkaline phosphatases.

Downstream Metabolism of Diethylstilbestrol (DES)

Following its activation from **Fosfestrol**, DES can be further metabolized through several pathways. A significant route involves oxidation to form catechol derivatives, such as 3'-

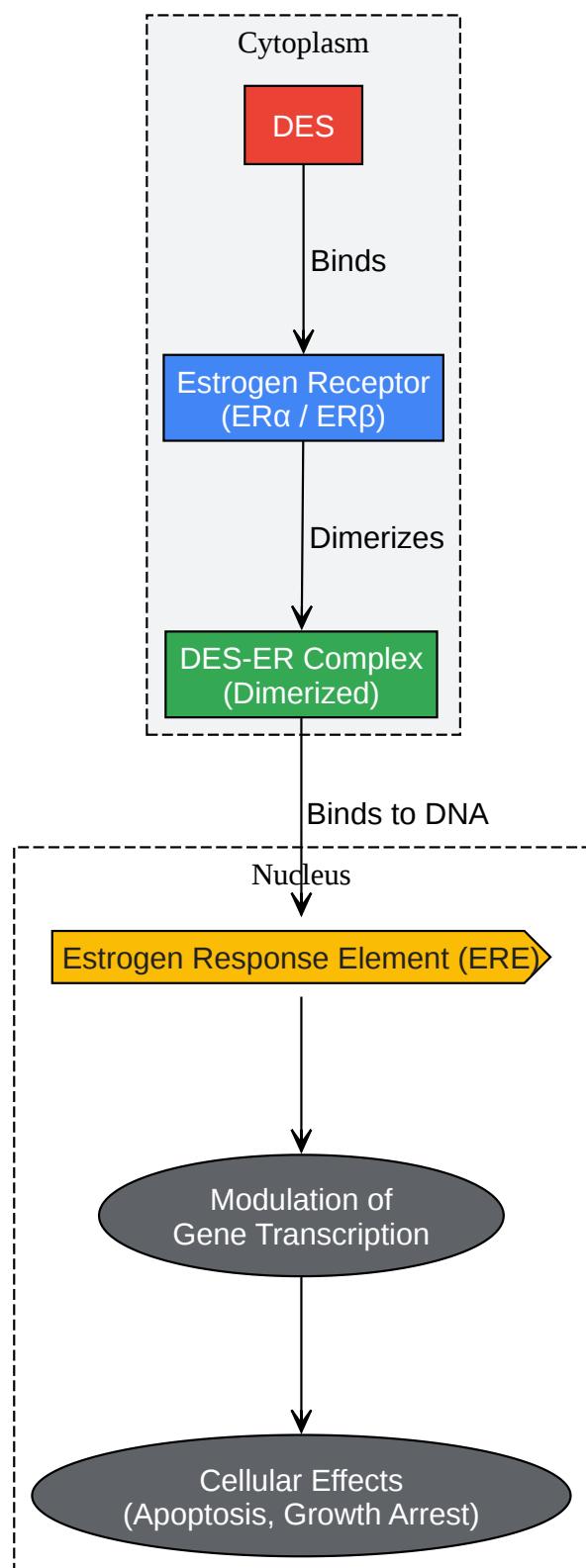
hydroxyDES (3'-OH-DES).[8][9] This catechol metabolite can be subsequently oxidized to form a reactive quinone intermediate, DES-3',4'-quinone.[8][9] This quinone species is capable of forming covalent bonds with DNA, creating depurinating adducts with bases like adenine and guanine.[8][9] This genotoxic activity is a hypothesized mechanism contributing to the therapeutic and carcinogenic potential of the compound.[8][9] Pharmacokinetic studies have also shown that after administration, DES can be conjugated with glucuronic acid or sulfate, forming water-soluble metabolites that are detectable in plasma.[10]

Signaling Pathway and Mechanism of Action

The primary cytotoxic and hormone-modulating effects of DES are mediated through its interaction with estrogen receptors (ER α and ER β).[2][11] As a potent estrogen agonist, DES mimics the action of endogenous estrogens like estradiol.[1][11]

The mechanism proceeds as follows:

- Receptor Binding: DES binds to estrogen receptors located in the cytoplasm of target cells. [2]
- Conformational Change and Translocation: This binding induces a conformational change in the ER, causing it to dimerize and translocate into the cell nucleus.[2][11]
- DNA Interaction: Within the nucleus, the DES-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs), which are located in the promoter regions of target genes.[2][11]
- Gene Transcription Modulation: The binding of the complex to EREs recruits various co-activator or co-repressor proteins, which modulates the transcription of genes involved in critical cellular processes such as cell proliferation, differentiation, and apoptosis.[2] This disruption of normal hormonal signaling can lead to cell cycle arrest and cell death in hormone-sensitive cancer cells.



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Caption: Estrogen receptor (ER) signaling pathway activated by DES.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and in vitro studies of **Fosfestrol**.

Table 1: Clinical Efficacy of **Fosfestrol** in Castration-Resistant Prostate Cancer (CRPC)

Study Cohort / Reference	Dosage	PSA Response (>50% decline)	Symptomatic Response (e.g., pain)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Orlando et al.[12]	100 mg, 3x daily (oral)	79% (CR+PR)	53% improvement	7 months	13 months (for PSA responders)
Indian Study (Siddiqui et al. cited in[4])	120 mg, 3x daily (oral)	55%	61%	Not Reported	14 months
Real-world study[4]	Varied (oral)	63%	83%	8.3 months	27.5 months

| Rathi et al.[5][13] | IV followed by 120 mg, 3x daily (oral) | 83% (major + minor response) | Not Reported | Not Reported | Not Reported |

Table 2: In Vitro Cytotoxicity Data

Cell Line	Formulation	IC50 Value (µg/mL)	Incubation Time	Reference
LNCaP (Prostate Cancer)	Plain Fosfestrol	22.37 ± 1.82	48 h	[14]

| LNCaP (Prostate Cancer) | **Fosfestrol** Cubosomes | 8.30 ± 0.62 | 48 h | [14] |

Table 3: Pharmacokinetic Parameters

Administration Route	Dose	Peak Plasma Conc. (DES)	Time to Peak (DES)	Notes	Reference
Oral	360 mg	250-1600 ng/mL	60-110 min	Fosfestrol itself was not detected in plasma, indicating rapid metabolism. .[10]	[10]

| IV Drip Infusion | 250 mg | Peaked when infusion ended | End of infusion | Both **Fosfestrol** and DES levels fell quickly after treatment ended.[15][16] |[16] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of **Fosfestrol**'s pharmacology.

Protocol: Quantification of Fosfestrol and Metabolites by HPLC

This protocol provides a general framework for analyzing **Fosfestrol** and DES in biological matrices.

- Sample Preparation (Plasma/Urine):
 - Thaw frozen samples at room temperature.
 - Perform protein precipitation by adding a 3:1 volume of cold acetonitrile to the sample. Vortex vigorously.
 - Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

- Transfer the supernatant to a new tube. For conjugated metabolites, an enzymatic hydrolysis step (e.g., with β -glucuronidase) may be required before extraction.[17]
- Perform solid-phase extraction (SPE) for sample clean-up and concentration. Use a suitable SPE cartridge (e.g., Oasis HLB).[17]
- Wash the cartridge to remove interferences (e.g., with water).[17]
- Elute the analytes with an organic solvent (e.g., methanol).[17]
- Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a small volume of the mobile phase.[17]
- HPLC-UV/MS Analysis:
 - Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m).
 - Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10-20 μ L.
 - Detection:
 - UV-DAD: Monitor at a relevant wavelength, such as 240 nm for **Fosfestrol**.[15]
 - Mass Spectrometry (MS): Use an ESI source, typically in positive or negative ion mode, to monitor for the specific m/z of **Fosfestrol**, DES, and its metabolites for higher sensitivity and specificity.[8]
- Quantification:
 - Construct a calibration curve using standards of known concentrations prepared in a matrix matched to the samples.

- Calculate analyte concentrations in the unknown samples by interpolating from the linear regression of the calibration curve.

Protocol: Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay measures the enzymatic activity responsible for **Fosfestrol** activation.
[18][19]

- Reagent Preparation:
 - Assay Buffer: 0.1 M Diethanolamine or Bicarbonate buffer, pH 10.0-10.5, containing 2-5 mM MgCl₂.[18][20]
 - Substrate Solution: Prepare a 1 mg/mL solution of p-nitrophenyl phosphate (p-NPP) in the assay buffer.[18]
 - Stop Solution: 1 N NaOH.[18]
- Cell Lysate Preparation:
 - Culture cancer cells (e.g., 1 x 10⁴ cells/well in a 96-well plate) to confluence.[20]
 - Wash cells gently with Phosphate Buffered Saline (PBS).
 - Lyse the cells by adding a lysis buffer (e.g., 0.2% Triton X-100 in water) and shaking for 20 minutes at room temperature.[19] Alternatively, for direct plate assays, the assay buffer itself can induce lysis.[21]
- Enzymatic Reaction:
 - Add 180-200 µL of the p-NPP substrate solution to each well containing cell lysate.
 - Incubate at 37°C for 15-60 minutes.[18][20] The incubation time should be optimized to ensure the reaction is within the linear range.
 - Stop the reaction by adding 20 µL of 1 N NaOH. This also enhances the yellow color of the product.[18]

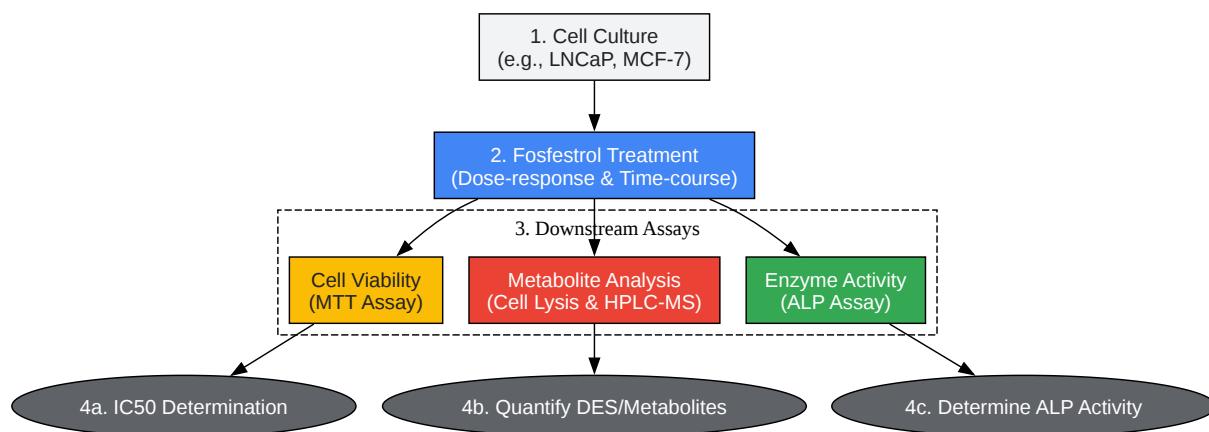
- Measurement and Analysis:
 - Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[18][19]
 - Create a standard curve using known concentrations of p-nitrophenol to calculate the amount of product formed.
 - Normalize ALP activity to the total protein concentration in the lysate (determined by a Bradford or BCA assay) to report specific activity.[21]

Protocol: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of **Fosfestrol** on cancer cell lines.

- Cell Seeding:
 - Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
 - Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
- Drug Treatment:
 - Prepare a stock solution of **Fosfestrol** in an appropriate solvent (e.g., sterile water or PBS).
 - Perform serial dilutions of **Fosfestrol** in complete cell culture medium to achieve the desired final concentrations.
 - Remove the old medium from the cells and replace it with the medium containing the different concentrations of **Fosfestrol**. Include untreated control wells.
 - Incubate the cells for a specified period (e.g., 48 or 72 hours).[14]
- MTT Assay:
 - After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for another 3-4 hours to allow for the formation of formazan crystals.

- Carefully remove the medium and add 150-200 μ L of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
 - Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).[14]



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Caption: General experimental workflow for in vitro analysis of **Fosfestrol**.

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